molecular formula C10H3F6N5 B3035962 6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine CAS No. 338791-78-9

6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine

Cat. No. B3035962
CAS RN: 338791-78-9
M. Wt: 307.15 g/mol
InChI Key: WWVUSOHUVHTTGV-UHFFFAOYSA-N
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Description

6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine is a chemical compound with the molecular formula C10H3F6N5. It has a molecular weight of 307.15 g/mol. This compound is used for pharmaceutical testing .

Scientific Research Applications

  • Chemical Synthesis and Reactions : A study by Burger et al. (1981) explored the thermolysis behavior of related compounds, leading to the formation of nitrile ylides, which further react to produce various derivatives including naphthyridines (Burger, Goth, Einhellig, & Gieren, 1981).

  • Pharmacological Applications : Natsugari et al. (1999) investigated cyclic analogues of a compound structurally related to 6,8-Bis(trifluoromethyl)naphthyridine, identifying potential clinical applications for bladder function disorders (Natsugari, Ikeura, Kamo, Ishimaru, Ishichi, Fujishima, Tanaka, Kasahara, Kawada, & Doi, 1999).

  • Heterocyclic Compound Synthesis : Kitazume and Ishikawa (1974) described the preparation of bis(trifluoromethyl)-1,3-heterocycles, a category to which 6,8-Bis(trifluoromethyl)naphthyridine belongs, demonstrating the versatility of these compounds in chemical synthesis (Kitazume & Ishikawa, 1974).

  • Catalytic Applications in Chemistry : Liu et al. (2013) synthesized a planar π-conjugated naphthyridine-based ligand, showing its effectiveness in catalyzing various chemical reactions (Liu, Pan, Wu, Wang, & Chen, 2013).

  • Antibacterial Activity : Mogilaiah, Rao, and Rao (2015) conducted a study on the antibacterial activity of naphthyridine derivatives, highlighting their potential in developing new antimicrobial agents (Mogilaiah, Rao, & Rao, 2015).

properties

IUPAC Name

6,8-bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F6N5/c11-9(12,13)5-3-6(10(14,15)16)17-8-4(5)1-2-7-18-19-20-21(7)8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVUSOHUVHTTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=NN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F6N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192011
Record name 6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine

CAS RN

338791-78-9
Record name 6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338791-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Bis(trifluoromethyl)tetrazolo[1,5-a][1,8]naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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